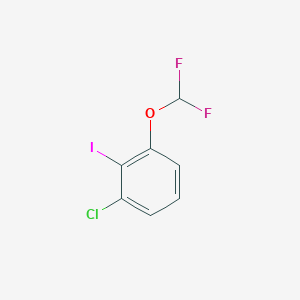
tert-Butyl (S)-7-(3-(4-(2-(((benzyloxy)carbonyl)amino)-3-methoxy-3-oxopropyl)phenoxy)propyl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (S)-7-(3-(4-(2-(((benzyloxy)carbonyl)amino)-3-methoxy-3-oxopropyl)phenoxy)propyl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate is a complex organic compound that features a tert-butyl ester group, a benzyloxycarbonyl-protected amino group, and a naphthyridine core
Métodos De Preparación
The synthesis of tert-Butyl (S)-7-(3-(4-(2-(((benzyloxy)carbonyl)amino)-3-methoxy-3-oxopropyl)phenoxy)propyl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate typically involves multiple steps, including the protection of amino groups, esterification, and coupling reactions. One common method involves the use of tert-butyl pyrocarbonate for the protection of amino acids . The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like N,N′-diethylene-N′′-2-chloroethyl thiophosphoramide to enhance amide formation .
Análisis De Reacciones Químicas
This compound can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzyloxycarbonyl group can be reduced to yield the free amine.
Substitution: The naphthyridine core can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions
Aplicaciones Científicas De Investigación
tert-Butyl (S)-7-(3-(4-(2-(((benzyloxy)carbonyl)amino)-3-methoxy-3-oxopropyl)phenoxy)propyl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate has several applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of tert-Butyl (S)-7-(3-(4-(2-(((benzyloxy)carbonyl)amino)-3-methoxy-3-oxopropyl)phenoxy)propyl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl-protected amino group can be deprotected to reveal the active amine, which can then participate in various biochemical pathways. The naphthyridine core may also interact with nucleic acids or proteins, influencing their function .
Comparación Con Compuestos Similares
Similar compounds include other tert-butyl esters and benzyloxycarbonyl-protected amino acids. For example:
tert-Butyl (S)-7-(3-(4-(2-amino-3-methoxy-3-oxopropyl)phenoxy)propyl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate: Lacks the benzyloxycarbonyl protection, making it more reactive.
tert-Butyl (S)-7-(3-(4-(2-(((benzyloxy)carbonyl)amino)-3-hydroxy-3-oxopropyl)phenoxy)propyl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate:
This compound’s unique combination of functional groups and structural features makes it a valuable tool in various fields of research and industry.
Propiedades
Fórmula molecular |
C34H41N3O7 |
|---|---|
Peso molecular |
603.7 g/mol |
Nombre IUPAC |
tert-butyl 7-[3-[4-[(2S)-3-methoxy-3-oxo-2-(phenylmethoxycarbonylamino)propyl]phenoxy]propyl]-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate |
InChI |
InChI=1S/C34H41N3O7/c1-34(2,3)44-33(40)37-20-8-12-26-16-17-27(35-30(26)37)13-9-21-42-28-18-14-24(15-19-28)22-29(31(38)41-4)36-32(39)43-23-25-10-6-5-7-11-25/h5-7,10-11,14-19,29H,8-9,12-13,20-23H2,1-4H3,(H,36,39)/t29-/m0/s1 |
Clave InChI |
MCADJMZBGJKPHM-LJAQVGFWSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1CCCC2=C1N=C(C=C2)CCCOC3=CC=C(C=C3)C[C@@H](C(=O)OC)NC(=O)OCC4=CC=CC=C4 |
SMILES canónico |
CC(C)(C)OC(=O)N1CCCC2=C1N=C(C=C2)CCCOC3=CC=C(C=C3)CC(C(=O)OC)NC(=O)OCC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 1,2-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B14029848.png)




![6-Amino-2-oxaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B14029871.png)

![(2S)-2-Amino-2-[4-(methylethyl)phenyl]ethan-1-ol HCl](/img/structure/B14029877.png)




![N-[(4-tert-butylphenyl)carbonyl]leucine](/img/structure/B14029909.png)
